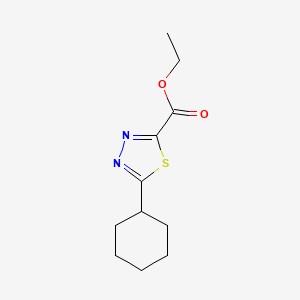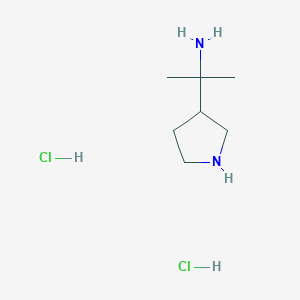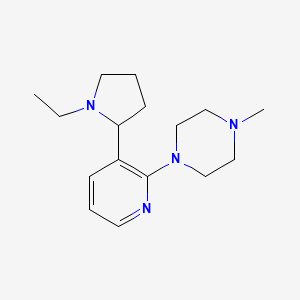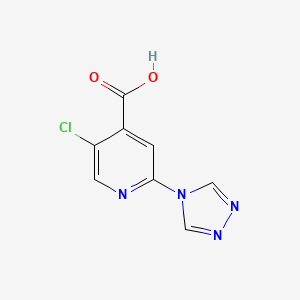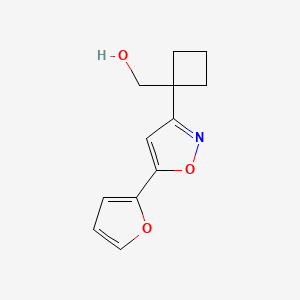
(3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group.
Vorbereitungsmethoden
The synthesis of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of (S)-pyrrolidin-3-yl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial production methods for tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring, making it less sterically hindered.
N-Boc protected amines: These compounds also use the Boc group for protection but may have different amine substrates.
Carbamic acid tert-butyl ester: Another similar compound with a different amine component.
The uniqueness of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate lies in its specific structure, which combines the steric protection of the tert-butyl group with the reactivity of the pyrrolidine ring, making it a versatile protecting group in organic synthesis.
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m0/s1 |
InChI-Schlüssel |
HJUZGKGDCUOVML-GKAPJAKFSA-N |
Isomerische SMILES |
CC([C@H]1CCNC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


